molecular formula C14H22O2 B12688984 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin CAS No. 94231-45-5

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin

Cat. No.: B12688984
CAS No.: 94231-45-5
M. Wt: 222.32 g/mol
InChI Key: BNAWNFPQBMZJHA-ACCUITESSA-N
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Description

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its dioxepin ring and the presence of a dimethyl-heptadienyl side chain, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin typically involves the reaction of citral with ethylene glycol under acidic conditions to form the intermediate 2-(2,6-dimethyl-1,5-heptadienyl)-1,3-dioxolane. This intermediate is then subjected to further reactions to form the desired dioxepin compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure.

    Substitution: Substitution reactions can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential use in pest control and as a growth regulator in insects.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action in various biological systems.

    Industry: The compound is utilized in the production of fragrances, taste enhancers, and as an insecticide.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin involves its interaction with specific molecular targets and pathways. For instance, it may act as an ecdysteroid agonist, affecting the growth and development of insects by interfering with hormone signaling pathways . The compound’s structure allows it to bind to receptors and modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-(E)-2,6-dimethyl-1,5-heptadienyl imidazole (KK-42): This compound shares a similar side chain but has an imidazole ring instead of a dioxepin ring.

    2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane: This compound has a dioxolane ring instead of a dioxepin ring.

Uniqueness

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is unique due to its dioxepin ring, which imparts distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it valuable for various applications in research and industry.

Properties

CAS No.

94231-45-5

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C14H22O2/c1-12(2)7-6-8-13(3)11-14-15-9-4-5-10-16-14/h4-5,7,11,14H,6,8-10H2,1-3H3/b13-11+

InChI Key

BNAWNFPQBMZJHA-ACCUITESSA-N

Isomeric SMILES

CC(=CCC/C(=C/C1OCC=CCO1)/C)C

Canonical SMILES

CC(=CCCC(=CC1OCC=CCO1)C)C

Origin of Product

United States

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